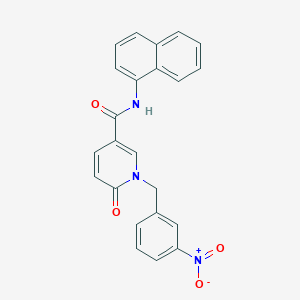

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as NNC 55-0396, is a chemical compound that has been extensively researched for its potential use in the field of neuroscience. It is a selective antagonist of the L-type voltage-gated calcium channels and has been shown to have a range of effects on neuronal function and behavior.

Aplicaciones Científicas De Investigación

Fluorescent Chemodosimeter for Metal Ion Detection

A compound featuring two naphthalene units, closely related to the target molecule, has been developed as a highly selective and sensitive fluorescent chemodosimeter for Zn2+ ions. This chemodosimeter exhibits remarkable selectivity against a wide range of metal ions, utilizing fluorescence changes for detection, with sensitivity reaching 10^-7 M. Furthermore, the compound's fluorescent response to Zn2+ and triethylamine has been exploited to construct an AND logic gate at the molecular level, demonstrating its potential in molecular electronics and sensing applications (Azadbakht & Keypour, 2012).

Photocleavable Protecting Group for Carboxylic Acids

Another related compound, 2-nitro-3-naphthalenemethanol (NNM), has been identified as an efficient photocleavable protecting group for carboxylic acids. NNM outperforms traditional 2-nitrobenzyl chromophores by being photoactivatable at 380 nm in aqueous medium, leading to almost quantitative yield of photorelease of carboxylic acids. This property makes NNM and similar compounds invaluable in synthetic chemistry and biochemistry, where precise control over the release of functional groups is required (Singh & Khade, 2005).

Nitroaromatic Compound Detection

Zinc coordination polymers incorporating naphthalene diimide (NDI) derivatives, which share structural motifs with the target compound, have been synthesized and shown to act as efficient fluorescent sensors for the detection of explosive nitroaromatic compounds. These polymers exhibit strong blue fluorescence, which is significantly quenched in the presence of electron-deficient nitroaromatics, allowing for the highly selective and sensitive detection of these compounds. The sensing mechanism is predominantly attributed to a photoinduced electron transfer process, highlighting the potential of such materials in security and environmental monitoring (Tsai, Li, & Wu, 2018).

Propiedades

IUPAC Name |

N-naphthalen-1-yl-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22-12-11-18(15-25(22)14-16-5-3-8-19(13-16)26(29)30)23(28)24-21-10-4-7-17-6-1-2-9-20(17)21/h1-13,15H,14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUISVKFDKMMUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)